Product packaging for OP-3633(Cat. No.:CAS No. 2102494-14-2)

OP-3633

Cat. No.: B609757
CAS No.: 2102494-14-2
M. Wt: 445.647
InChI Key: LJUSMSPTDKGAFT-LMNHVJTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

OP-3633 is a potent and selective steroidal glucocorticoid receptor (GR) antagonist discovered through structure-based modification of mifepristone . It exhibits potent antagonistic activity against the GR with an IC50 value of 29 nM . A key feature of this compound is its enhanced selectivity profile, demonstrating significantly reduced activity at related nuclear receptors compared to its parent compound. It shows only weak antagonism against the androgen receptor (AR) and very low progesterone receptor (PR) agonism, minimizing potential off-target effects in research settings . The compound has a favorable in vitro pharmacokinetic profile, showing low inhibition of key cytochrome P450 enzymes such as CYP3A4 and CYP2C8, which suggests a lower potential for drug-drug interactions in experimental models . In vivo, this compound exhibits moderate clearance and good oral bioavailability . It has demonstrated significant research utility in models of triple-negative breast cancer, where it substantially inhibited GR transcriptional activity in the GR-positive HCC1806 xenograft model . The chemical formula for this compound is C30H39NO2 and its molecular weight is 445.64 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2102494-14-2

Molecular Formula

C30H39NO2

Molecular Weight

445.647

IUPAC Name

(8S,9R,10R,11S,13S,14S,17S)-11-(4-(Dimethylamino)-phenyl)-17-hydroxy-10,13-dimethyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3Hcyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H39NO2/c1-6-15-30(33)17-14-26-24-12-9-21-18-23(32)13-16-28(21,2)27(24)25(19-29(26,30)3)20-7-10-22(11-8-20)31(4)5/h7-8,10-11,18,24-27,33H,9,12-14,16-17,19H2,1-5H3/t24-,25+,26-,27+,28-,29-,30-/m0/s1

InChI Key

LJUSMSPTDKGAFT-LMNHVJTASA-N

SMILES

O=C1CC[C@]2(C)[C@@]3([H])[C@@H](C4=CC=C(N(C)C)C=C4)C[C@]5(C)[C@@](C#CC)(O)CC[C@@]5([H])[C@]3([H])CCC2=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OP-3633;  OP 3633;  OP3633; 

Origin of Product

United States

Chemical Design, Synthesis, and Structural Activity Relationships of Op 3633

Structure-Based Design Approach from Mifepristone (B1683876) Derivatives

The discovery of OP-3633 originated from structure-based modifications of mifepristone (1), a known potent steroidal GR antagonist that also exhibits significant activity at the PR oricpharma.comnih.govacs.org. The goal of these modifications was to develop novel mifepristone derivatives with an improved selectivity profile, specifically to enhance GR antagonism while reducing activity at PR and AR oricpharma.comnih.govacs.org. This approach involved systematically altering the chemical structure of mifepristone to understand how specific changes impacted binding affinity and functional activity at different nuclear receptors oricpharma.comacs.org.

Synthetic Methodologies Employed for this compound and Analog Generation

While the detailed synthetic routes for this compound and its numerous analogs are not fully described in the provided search results, the research indicates that the synthesis involved modifications to the steroidal core of mifepristone oricpharma.com. The generation of analogs included introducing bulkier substitutions to the aryl group at the C11 position to assess their impact on GR antagonism oricpharma.com. The systematic synthesis of various derivatives was essential for conducting comprehensive structure-activity relationship studies oricpharma.com.

Detailed Structural Analysis of this compound

Detailed structural analysis of this compound (referred to as compound 15 in some contexts) has been performed to understand its three-dimensional arrangement and how this relates to its biological activity oricpharma.com.

Investigation of Crystal Structures for Ligand-Receptor Interactions

Small molecule X-ray crystal structures of both mifepristone (1) and this compound (15) have been obtained oricpharma.com. Comparing the crystal structures revealed differences in the puckering of the steroid scaffold oricpharma.com. In mifepristone, the A-B-C-D rings of the scaffold adopt a relatively flat orientation with a slight twist oricpharma.com. In contrast, this compound shows evident puckering of the scaffold oricpharma.com. This difference in conformation is hypothesized to affect the ability of the A-ring carbonyl to form a key hydrogen bond interaction that is present in PR, AR, and GR oricpharma.com. The imposition of the single crystal structures of this compound and mifepristone further highlights these key differences oricpharma.com.

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Studies

Extensive SAR and SSR studies were conducted during the discovery of this compound to optimize its potency as a GR antagonist and enhance its selectivity against PR and AR oricpharma.comnih.govacs.org. These studies involved synthesizing and evaluating numerous mifepristone derivatives with various structural modifications oricpharma.com.

Contribution of the C10 Methyl Group to Receptor Selectivity (PR and AR)

A key finding from the SAR studies is the significant impact of adding a methyl group at the C10 position of the steroid scaffold on PR and AR activity oricpharma.comnih.govacs.org. This modification played a crucial role in the development of this compound, which emerged as a GR antagonist with increased selectivity against PR and AR compared to mifepristone oricpharma.comnih.govacs.org. Specifically, compounds with a β-C10-methyl group showed a significant impact on PR and AR activity oricpharma.com. The reduced affinity toward PR observed in some analogs was not solely attributed to reduced steric clash but rather the inability to maintain the conformation required for strong PR interaction oricpharma.com. This compound demonstrated low PR agonism with an EC50 higher than 2500 nM and low AR antagonism with an IC50 of 1135 nM, highlighting its enhanced selectivity profile glpbio.commedchemexpress.comtargetmol.com. This contrasts with mifepristone, which is a potent antagonist for both GR and PR guidetopharmacology.org.

Summary of Selectivity Data:

CompoundTarget ReceptorActivityIC50 (nM)EC50 (nM)Selectivity vs GR
This compound (15)Glucocorticoid Receptor (GR)Antagonist29--
This compound (15)Progesterone (B1679170) Receptor (PR)Agonism (low)->2500~70-fold GR/PR
This compound (15)Androgen Receptor (AR)Antagonism (low)1135-10- to 30-fold GR/AR
Mifepristone (1)Progesterone Receptor (PR)Antagonist0.2--
Mifepristone (1)Glucocorticoid Receptor (GR)Antagonist2.6--

Note: IC50 values indicate half-maximal inhibitory concentration, while EC50 values indicate half-maximal effective concentration. Selectivity is presented as a ratio of IC50 values (PR or AR vs GR).

Further modifications, such as replacing one of the N-methyl groups on the 4-dimethylaminophenyl moiety at C11 with an isopropyl group, improved GR antagonism but unexpectedly led to higher AR agonism, underscoring the delicate balance of structural features influencing receptor selectivity oricpharma.com.

Optimization of GR Antagonistic Potency

The optimization process for this compound involved structure-based modifications of the mifepristone scaffold cdutcm.edu.cnkuleuven.be. While the detailed synthetic route for this compound itself is not explicitly detailed in the provided information, the approach involved chemical modifications to the core steroidal structure of mifepristone cdutcm.edu.cn.

Research findings indicate that specific structural changes to the mifepristone base led to compounds with altered potency and selectivity profiles cdutcm.edu.cn. This compound (referred to as compound 15 in some literature) emerged from this optimization process as a potent GR antagonist cdutcm.edu.cnfrontiersin.org. It has been reported to exhibit an IC₅₀ of 29 nM for the glucocorticoid receptor, demonstrating significant antagonistic activity frontiersin.org.

Pharmacophoric Requirements for Enhanced Selectivity

A key aspect of the research leading to this compound was the focus on enhancing selectivity against other steroid receptors, primarily the PR and AR cdutcm.edu.cnkuleuven.be. Structure-activity relationship (SAR) studies revealed that modifications to the mifepristone structure had a significant impact on its activity at these receptors cdutcm.edu.cn.

Specifically, the addition of a methyl group at the C10 position of the steroid scaffold was found to have a notable effect on PR and AR activity cdutcm.edu.cn. This modification contributed to the improved selectivity profile observed in this compound compared to the parent compound, mifepristone cdutcm.edu.cnkuleuven.be. This compound demonstrated low progesterone receptor agonism and reduced androgen receptor antagonism, contributing to its enhanced selectivity for the glucocorticoid receptor frontiersin.org.

The improved selectivity of this compound against PR and AR, alongside its potent GR antagonistic activity, improved cytochrome P450 inhibition profile, and favorable pharmacokinetic properties, positions it as a promising candidate for further evaluation cdutcm.edu.cnkuleuven.be.

Table 1: Receptor Activity Profile

CompoundTarget ReceptorActivityIC₅₀ (nM)
This compoundGlucocorticoid Receptor (GR)Antagonist29
This compoundProgesterone Receptor (PR)Low AgonismNot specified
This compoundAndrogen Receptor (AR)AntagonismNot specified
MifepristoneGlucocorticoid Receptor (GR)AntagonistHigher affinity than dexamethasone (B1670325) guidetopharmacology.org
MifepristoneProgesterone Receptor (PR)AntagonistCompetes with progesterone binding guidetopharmacology.org

Note: Specific IC₅₀ values for mifepristone against GR, PR, and AR were not consistently available in the provided snippets for direct comparison in nM, but its activity at these receptors is well-documented guidetopharmacology.org. This compound showed enhanced selectivity compared to mifepristone cdutcm.edu.cn.

Pharmacological Characterization of Op 3633

In Vitro Binding Affinity and Selectivity Profile for Nuclear Receptors

Studies have investigated the binding affinity and selectivity of OP-3633 for various nuclear receptors, including the Glucocorticoid Receptor (GR), Progesterone (B1679170) Receptor (PR), and Androgen Receptor (AR), as well as assessing cross-reactivity with other steroid receptors. nih.govoricpharma.comabmole.com

GR Binding Affinity (IC50)

This compound demonstrates potent binding affinity for the glucocorticoid receptor. Its IC50 value for GR is reported as 29 nM. medchemexpress.comchemsrc.comabmole.comprobechem.commedchemexpress.com This indicates the concentration at which this compound inhibits 50% of the GR's activity in a given assay.

Here is a table summarizing the GR binding affinity:

ReceptorIC50 (nM)
GR29

Progesterone Receptor (PR) Agonism/Antagonism Profile (EC50/IC50)

Research indicates that this compound exhibits low progesterone receptor (PR) agonism. medchemexpress.comchemsrc.commedchemexpress.com The EC50 for PR agonism is reported as higher than 2500 nM. medchemexpress.commedchemexpress.comtargetmol.com This suggests that this compound has minimal activity in activating the progesterone receptor.

Here is a table summarizing the PR activity:

ReceptorActivityValueUnit
PRAgonism> 2500nM

Androgen Receptor (AR) Agonism/Antagonism Profile (IC50)

This compound also shows low antagonism towards the androgen receptor (AR). medchemexpress.comchemsrc.commedchemexpress.com The IC50 for AR antagonism is reported as 1135 nM. medchemexpress.commedchemexpress.comtargetmol.com This indicates a significantly lower affinity for the AR compared to the GR.

Here is a table summarizing the AR activity:

ReceptorActivityValueUnit
ARAntagonism1135nM

Assessment of Cross-Reactivity with Other Steroid Receptors

This compound has been shown to have increased selectivity against PR and AR compared to other compounds. nih.govoricpharma.commedkoo.com While the provided sources primarily focus on GR, PR, and AR, the emphasis on enhanced selectivity suggests that cross-reactivity with other steroid receptors is low, contributing to its selective profile as a GR antagonist. nih.govoricpharma.comabmole.com Steroid receptors, including AR, GR, PR, and mineralocorticoid receptor (MR), form the oxosteroid superfamily. mdpi.com

Functional Inhibition of GR Transcriptional Activity

Beyond binding affinity, the functional activity of this compound as a GR antagonist has been evaluated, specifically its ability to inhibit GR-mediated gene expression. medchemexpress.comnih.govabmole.comruixibiotech.com

Dose-Dependent Inhibition of GR-Mediated Gene Expression

This compound has demonstrated inhibition of GR transcriptional activity. medchemexpress.comchemsrc.comabmole.commedchemexpress.comruixibiotech.com This functional inhibition has been observed in preclinical models, such as the GR positive HCC1806 triple negative breast cancer xenograft model, where this compound demonstrated substantial inhibition of GR transcriptional activity. nih.govoricpharma.commedkoo.com This indicates that this compound can block the downstream effects of GR activation in a dose-dependent manner, although specific dose-response data for transcriptional inhibition were not detailed in the provided snippets beyond the general statement of inhibition.

Comparative Functional Activity with First-Generation Antagonists

This compound is characterized as a potent and selective steroidal glucocorticoid receptor (GR) antagonist. Research indicates that this compound exhibits significant inhibition of GR transcriptional activity. medchemexpress.comnih.gov Compared to first-generation GR antagonists, such as mifepristone (B1683876), this compound demonstrates increased selectivity against the progesterone receptor (PR) and androgen receptor (AR). nih.govacs.org Specifically, this compound shows low PR agonism with an EC50 greater than 2500 nM and low AR antagonism with an IC50 of 1135 nM. medchemexpress.com This enhanced selectivity profile is a key feature distinguishing it from earlier compounds like mifepristone, which is known to be a non-selective GR antagonist. researchgate.net Structure-based modifications of mifepristone led to the discovery of this compound, with the addition of a methyl group at the C10 position of the steroid significantly impacting PR and AR activity. nih.govacs.org

Preclinical Pharmacokinetic Properties

Preclinical evaluation of this compound has focused on its pharmacokinetic attributes, including metabolic stability and in vitro/in vivo profiles in preclinical species. nih.govacs.orgaacrjournals.org These studies are crucial for understanding how the compound is processed by the body and predicting its behavior in biological systems.

Metabolic Stability and Cytochrome P450 (CYP) Inhibition Profile (e.g., CYP3A4, CYP2C8)

This compound has an improved cytochrome P450 (CYP) inhibition profile compared to earlier compounds like mifepristone. nih.govacs.org Metabolic stability and CYP inhibition profiling are standard in vitro assessments in drug discovery to understand how a compound is metabolized and its potential for drug-drug interactions. currentseparations.comnih.gov While specific data on CYP3A4 and CYP2C8 inhibition by this compound were not explicitly detailed in the provided snippets, the general improvement in its CYP inhibition profile suggests a reduced potential for interactions mediated by these important enzymes compared to its precursor. nih.govacs.org Another related compound, ORIC-101 (also a mifepristone derivative), showed an improved CYP2C8 and CYP2C9 inhibition profile to minimize drug-drug interaction potential, particularly with agents metabolized by CYP2C8 like paclitaxel. acs.org This suggests a focus on mitigating CYP-mediated interactions within this class of compounds.

In Vitro and In Vivo Pharmacokinetic Attributes (preclinical species)

This compound has demonstrated significantly improved pharmacokinetic properties in preclinical species compared to mifepristone. nih.govacs.org While detailed in vitro and in vivo pharmacokinetic data points (such as half-life, clearance, bioavailability in specific species like rats or mice) were not available in the provided search results, the reported improvement indicates favorable absorption, distribution, metabolism, and excretion characteristics in these models. nih.govacs.orgaacrjournals.org Preclinical pharmacokinetic studies in various species are essential for predicting human pharmacokinetics and guiding further development. currentseparations.com

CompoundTarget ReceptorSelectivity Profile (vs PR, AR)CYP Inhibition ProfilePreclinical PK Properties
This compoundGlucocorticoid ReceptorIncreased SelectivityImprovedSignificantly Improved
MifepristoneGlucocorticoid Receptor, Progesterone Receptor, Androgen ReceptorLower SelectivityLess FavorableLess Favorable
CompoundIC50 (GR transcriptional activity)EC50 (PR agonism)IC50 (AR antagonism)
This compound29 nM medchemexpress.com> 2500 nM medchemexpress.com1135 nM medchemexpress.com

Molecular and Cellular Mechanisms of Op 3633 Action

Mechanism of GR Antagonism at the Molecular Level

OP-3633 exerts its antagonistic effects through interactions with the GR at the molecular level, primarily by competing with endogenous glucocorticoids for binding and influencing the receptor's subsequent conformational state. medchemexpress.comchemsrc.commedchemexpress.comoricpharma.com

Competitive Binding with Endogenous Glucocorticoids

This compound functions as a competitive antagonist by binding to the ligand-binding domain (LBD) of the glucocorticoid receptor. researchgate.net This competitive interaction prevents endogenous glucocorticoids, such as cortisol, from binding to the receptor and initiating the typical agonist-mediated signaling cascade. medchemexpress.comchemsrc.commedchemexpress.comoricpharma.com The affinity of this compound for the GR contributes to its potency as an antagonist. medchemexpress.comchemsrc.commedchemexpress.com

Impact on GR Conformational Changes and Receptor Activation

Upon binding to a ligand, the GR undergoes conformational changes that are crucial for its activation and interaction with co-regulators and DNA. researchgate.net As an antagonist, this compound is expected to induce a different conformational state in the GR compared to agonists like cortisol or dexamethasone (B1670325). oricpharma.comresearchgate.net This altered conformation prevents the receptor from undergoing the necessary changes required for full activation and subsequent downstream signaling events, such as nuclear translocation and DNA binding. oricpharma.com While detailed structural data specifically on this compound's impact on GR conformation is not extensively available in the search results, the general mechanism of GR antagonists involves preventing the stabilization of the active conformation induced by agonists. researchgate.net Structure-based modification studies related to mifepristone (B1683876) derivatives, including this compound, suggest that specific structural features, such as the addition of a methyl group at the C10 position, can influence selectivity and potentially impact the receptor's conformation, leading to improved selectivity towards GR over other steroid receptors like the progesterone (B1679170) receptor (PR) and androgen receptor (AR). oricpharma.comresearchgate.net

Effects on GR Subcellular Localization and Nuclear Translocation

In the absence of a ligand, the unbound GR typically resides in the cytosol, often complexed with chaperone proteins. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.commedchemexpress.com Upon binding to an agonist, the activated GR complex dissociates from chaperones and translocates into the nucleus, where it can modulate gene transcription. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov As a GR antagonist, this compound is expected to interfere with this process. By competitively binding to the GR, this compound would prevent or significantly reduce the conformational changes necessary for the receptor to release from cytosolic complexes and translocate into the nucleus. This would effectively retain the GR in the cytoplasm, thus limiting its ability to interact with DNA and transcription factors in the nucleus. While direct experimental data detailing this compound's specific effects on GR subcellular localization and nuclear translocation were not prominently featured in the search results, the general mechanism of GR antagonists supports this inhibitory effect on nuclear translocation. nih.goveur.nl

Modulation of GR-Mediated Gene Regulation Pathways

The primary function of the activated GR is to regulate gene transcription through two main mechanisms: transactivation and transrepression. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.commedchemexpress.com this compound, as a GR antagonist, interferes with both of these processes. medchemexpress.comchemsrc.commedchemexpress.com

Inhibition of GR Transactivation of Glucocorticoid Response Elements (GREs)

Glucocorticoid agonists promote the transcription of target genes by binding to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of these genes. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.commedchemexpress.comnih.goveur.nl This direct binding of the activated GR dimer to GREs enhances gene expression. eur.nl this compound has been shown to inhibit GR transcriptional activity. medchemexpress.comchemsrc.commedchemexpress.comruixibiotech.commedchemexpress.cnadooq.commedchemexpress.commedchemexpress.com By preventing the proper activation and nuclear translocation of the GR, and likely by inducing a conformation that cannot effectively bind to GREs, this compound blocks the ability of the GR to transactivate these genes. medchemexpress.comchemsrc.commedchemexpress.comoricpharma.commedchemexpress.com Studies have demonstrated substantial inhibition of GR transcriptional activity by this compound. oricpharma.comacs.orglarvol.com

Influence on GR Transrepression of Pro-inflammatory Gene Expression (e.g., NF-κB, AP-1 pathways)

Beyond direct DNA binding, the GR can also repress the expression of genes, particularly those involved in inflammatory responses, by interacting with other transcription factors such as NF-κB and AP-1. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.commedchemexpress.comeur.nlscience.govbu.edu This transrepression often occurs through protein-protein interactions in the nucleus or by preventing the nuclear translocation of these pro-inflammatory transcription factors. medchemexpress.comchemsrc.commedchemexpress.commedchemexpress.commedchemexpress.comeur.nlscience.gov While glucocorticoid agonists typically repress the expression of pro-inflammatory proteins, GR antagonists like this compound can interfere with this transrepression mechanism. medchemexpress.comchemsrc.commedchemexpress.com Although detailed data on this compound's specific effects on NF-κB and AP-1 pathways were not extensively found, the general action of GR antagonists suggests they would counteract the GR-mediated repression of these pro-inflammatory pathways. medchemexpress.comchemsrc.commedchemexpress.comeur.nl This can lead to a modulation of the inflammatory response that is opposite to that of glucocorticoid agonists.

Cellular Pathway Perturbations Induced by GR Antagonism (e.g., cell cycle, apoptosis, metabolism)

This compound functions as a potent and selective antagonist of the glucocorticoid receptor (GR) nih.govchemsrc.commedchemexpress.comadooq.commedchemexpress.comprobechem.com. This antagonism represents a key mechanism by which this compound influences cellular processes. The glucocorticoid receptor is a nuclear hormone receptor that, upon binding to glucocorticoids, regulates the transcription of a wide array of genes involved in various cellular activities, including metabolism, cell growth, differentiation, and apoptosis oricpharma.com.

Antagonizing GR-mediated signaling can impact these pathways. Research indicates that GR expression can be enhanced in certain contexts, such as in docetaxel-treated prostate cancer patients and resistant cell lines bioscientifica.com. In such cases, antagonizing GR-mediated signaling has been shown to resensitize resistant cells to chemotherapy bioscientifica.com. This suggests that GR antagonism can modulate cellular responses related to the efficacy of treatments that target processes like the cell cycle and apoptosis.

While specific data detailing the direct impact of this compound on cell cycle progression, induction of apoptosis, or modulation of metabolic pathways at a granular level were not extensively available in the provided search results, the known regulatory role of the GR in these processes implies that its antagonism by this compound would lead to their perturbation. The influence of GR on gene transcription means that blocking its activity with an antagonist like this compound can alter the expression of genes that control cell cycle checkpoints, initiate or inhibit apoptotic cascades, and regulate metabolic enzymes and transporters.

Preclinical Efficacy Studies and Therapeutic Potential of Op 3633

Efficacy in Cancer Research Models

The glucocorticoid receptor has been implicated in therapy resistance across various cancer types researchgate.netacs.org. OP-3633, as a potent GR antagonist, has been investigated for its ability to counteract GR-mediated effects in several cancer models nih.govacs.org.

Inhibition of Cancer Cell Proliferation (e.g., GR-positive HCC1806 triple-negative breast cancer)

Studies have shown that this compound can substantially inhibit GR transcriptional activity in GR-positive HCC1806 triple-negative breast cancer (TNBC) cells nih.govacs.org. TNBC is a subtype of breast cancer that lacks estrogen receptor, progesterone (B1679170) receptor, and HER2 expression, often associated with a higher mortality rate and resistance to conventional therapies oncoscience.us. The inhibition of GR transcriptional activity by this compound suggests a potential mechanism for its effects on cancer cell proliferation in this context nih.govacs.org.

Antitumor Activity in Xenograft Models

This compound has demonstrated antitumor activity in xenograft models, particularly in the GR-positive HCC1806 triple-negative breast cancer model nih.govacs.orgresearchgate.net. In these models, this compound showed substantial inhibition of tumor growth nih.govacs.orgresearchgate.net. Another related compound, ORIC-101 (also referred to as 28), a potent steroidal GR antagonist derived from mifepristone (B1683876) modification, also showed in vivo antitumor activity by enhancing the response to chemotherapy in a GR-positive OVCAR5 ovarian cancer xenograft model acs.org. While the search results primarily highlight HCC1806 for this compound, the related compound's activity in ovarian cancer xenografts suggests the potential for GR antagonism in other tumor types as well acs.org.

Below is a table summarizing preclinical findings on this compound's impact on cancer cell proliferation and antitumor activity in xenograft models:

Cancer ModelThis compound Effect on GR Transcriptional ActivityAntitumor Activity in Xenograft ModelsSource
GR-positive HCC1806 TNBC cell proliferationSubstantial inhibitionNot explicitly stated for proliferation nih.govacs.org
GR-positive HCC1806 TNBC xenograft modelSubstantial inhibitionDemonstrated antitumor activity nih.govacs.orgresearchgate.net
GR-positive OVCAR5 ovarian cancer xenograftNot explicitly stated for this compound, but for ORIC-101Enhanced response to chemotherapy acs.org

*Data for OVCAR5 xenograft model is for ORIC-101, a related GR antagonist.

Role in Reversing or Preventing Therapy Resistance in Cancer

The glucocorticoid receptor has been linked to the development of therapy resistance in a wide range of cancer types researchgate.netresearchgate.netacs.org. Preclinical data suggest that GR antagonists like this compound may enhance the activity of anti-cancer therapies and potentially reverse or prevent therapy resistance acs.orgresearchgate.netresearchgate.netbioscientifica.com. Specifically, this compound is considered a promising GR antagonist candidate to evaluate the impact of GR inhibition in the reversal or prevention of therapy resistance nih.govacs.org. Studies have shown that GR expression is enhanced in docetaxel-treated patients and docetaxel-resistant prostate cancer cell lines, and GR is functionally involved in chemotherapy resistance bioscientifica.com. While the direct effect of this compound on reversing docetaxel (B913) resistance in prostate cancer is not explicitly detailed in the provided snippets, the general role of GR antagonism in overcoming therapy resistance in various cancers, including prostate cancer, is highlighted acs.orgresearchgate.netresearchgate.netbioscientifica.com.

Conceptual Application in Glucocorticoid-Driven Prostate Cancer (PCa)

Emerging evidence suggests a role for the glucocorticoid receptor in castration-resistant prostate cancer (CRPC), where it can stimulate the expression of AR-target genes and permit continued tumor growth despite androgen receptor blockade researchgate.netresearchgate.net. This makes GR a potential therapeutic target in CRPC researchgate.net. While countering this mechanism with GR antagonists can be complex due to the essential role of GR, attempts are being made to develop selective GR modulators that specifically antagonize GR activity in CRPC researchgate.net. This compound, as a selective GR antagonist, holds conceptual relevance in this area by potentially blocking the GR mechanism contributing to tumor growth in CRPC researchgate.net. Although direct preclinical data for this compound in glucocorticoid-driven prostate cancer models are not extensively detailed in the provided snippets, the compound's mechanism of action as a GR antagonist aligns with the therapeutic strategy of targeting GR in this context researchgate.netresearchgate.netlarvol.com.

Exploratory Preclinical Applications in Other GR-Related Conditions

Beyond cancer, the broad role of glucocorticoid signaling in various physiological processes suggests potential applications for GR antagonists like this compound in other conditions where GR dysregulation is implicated researchgate.net.

Potential in Inflammatory or Autoimmune Disease Models

The therapeutic potential of this compound in inflammatory and autoimmune diseases is conceptually linked to its mechanism of action as a glucocorticoid receptor antagonist. Glucocorticoids are widely utilized in the treatment of these conditions due to their potent anti-inflammatory and immunosuppressive effects, which are primarily mediated through the GR. The GR, a member of the nuclear receptor superfamily, regulates the transcription of numerous genes involved in inflammatory and immune responses. Ligand-bound GR can either activate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins by interacting with other transcription factors.

While glucocorticoids are effective, their widespread use is often associated with significant side effects due to the ubiquitous expression of GR and its broad physiological roles. Antagonizing the GR with a selective compound like this compound offers a potential strategy to modulate glucocorticoid signaling. Preclinical investigations into GR antagonists suggest they could have therapeutic utility in inflammatory and autoimmune disorders. By blocking the activity of endogenous or exogenous glucocorticoids at the receptor level, this compound could potentially mitigate the downstream effects mediated by GR activation that contribute to disease pathology. Although specific detailed preclinical efficacy studies of this compound in established inflammatory or autoimmune disease models were not extensively detailed in the available information, its characterization as a potent GR antagonist with improved selectivity provides a strong rationale for exploring its effects in such contexts. glpbio.com The broader research landscape indicates that targeting immune inhibitory receptors, including GR, is an emerging area for intervention in inflammatory and autoimmune disorders.

Key Binding and Activity Data for this compound:

ReceptorActivityValueUnitCitation
Glucocorticoid Receptor (GR)Antagonist29nM glpbio.com
Progesterone Receptor (PR)Agonism> 2500nM glpbio.com
Androgen Receptor (AR)Antagonism1135nM glpbio.com

Relevance in Neuroendocrine Dysregulation (conceptual)

The relevance of this compound in the context of neuroendocrine dysregulation is also conceptually based on its activity as a glucocorticoid receptor antagonist. The neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, plays a critical role in regulating the body's stress response through the release of glucocorticoids like cortisol. Dysregulation of this axis and consequent hypercortisolemia are implicated in the pathophysiology of various conditions, including metabolic disorders, cardiovascular issues, and psychiatric conditions such as depression.

Glucocorticoid receptors are integral components of this regulatory system, mediating the feedback mechanisms that control hormone release. By antagonizing the GR, this compound has the potential to modulate the activity of the HPA axis. This could be particularly relevant in conditions driven by excessive or aberrant glucocorticoid signaling. For instance, other GR antagonists, such as mifepristone, have been shown to influence ACTH and cortisol levels and demonstrate clinical benefits in patients with hypercortisolism-related manifestations, including improvements in depressive symptoms.

While direct studies of this compound in models of neuroendocrine dysregulation were not specifically detailed, its established pharmacological profile as a potent GR antagonist provides a mechanistic basis for its potential utility in conditions where modulating glucocorticoid signaling within the neuroendocrine system is therapeutically desirable. glpbio.com The conceptual relevance lies in its ability to counteract the effects of glucocorticoids at the receptor level, potentially helping to rebalance (B12800153) a dysregulated neuroendocrine axis.

Advanced Analytical Methodologies for Op 3633 Research

Quantitative Analytical Methods for Compound Characterization (e.g., HPLC)

The precise characterization of OP-3633 requires robust quantitative analytical methods to ensure its identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a standard and powerful technique for this purpose. While specific validated methods for this compound are proprietary, the approach can be inferred from established methods for its parent compound, mifepristone (B1683876). rsc.orgnih.gov

A typical method would involve a liquid-liquid extraction of the compound from its matrix, followed by separation on a C18 reverse-phase HPLC column using a gradient elution with solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. nih.gov Detection is achieved using tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity. nih.gov This LC-MS/MS method allows for accurate quantification over a wide linear range and can detect the compound at very low concentrations, often in the picogram per milliliter range. rsc.orgnih.gov Such methods are crucial for quality control during synthesis and for preclinical pharmacokinetic studies.

Bioanalytical Methods for Quantification in Preclinical Samples

Evaluating the pharmacokinetic profile of this compound is a critical step in its preclinical development. Bioanalytical methods are used to measure the concentration of the compound and its potential metabolites over time in biological matrices such as plasma and tissue homogenates from animal models. researchgate.netdrugbank.com These data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.

For this compound, which demonstrated significantly improved pharmacokinetic properties compared to mifepristone, sensitive and validated bioanalytical methods, likely based on LC-MS/MS, were employed. nih.govdrugbank.com These assays require meticulous validation to ensure they meet regulatory standards for accuracy, precision, selectivity, and stability. The development of such methods for preclinical samples from diverse species can sometimes be challenging due to matrix effects and limited availability of authentic blank matrix. nih.gov The successful application of these methods enabled the determination that this compound possesses a favorable pharmacokinetic profile, supporting its advancement as a clinical candidate. researchgate.net

In Vitro Cellular Assays for Functional Profiling

The functional activity of this compound as a GR antagonist with high selectivity was determined through a series of in vitro cellular assays. nih.govoricpharma.com These assays are designed to measure the compound's ability to inhibit the GR and to assess its activity at other closely related steroid receptors, such as the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). nih.gov

Transcriptional reporter assays are commonly used for this purpose. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. The ability of this compound to block the dexamethasone-induced activation of the GR is measured by a decrease in the reporter signal. The half-maximal inhibitory concentration (IC50) is then calculated to determine the compound's potency. By performing similar assays for PR and AR, the selectivity of the compound can be established. oricpharma.com Research showed this compound to be a potent GR antagonist with significantly reduced affinity for PR and AR compared to its precursor, mifepristone. nih.govoricpharma.com For instance, this compound demonstrated substantial inhibition of GR transcriptional activity in the GR-positive HCC1806 triple-negative breast cancer cell line. acs.orgdrugbank.com

CompoundGR Antagonism IC50 (nM)PR Antagonism IC50 (nM)Selectivity (PR IC50 / GR IC50)
Mifepristone (1)2.60.60.23
This compound (15)28.5>2000>70

This table presents a summary of the in vitro functional activity of this compound compared to mifepristone, highlighting its improved selectivity for the Glucocorticoid Receptor over the Progesterone Receptor. Data sourced from the Journal of Medicinal Chemistry. oricpharma.com

Structural Biology Techniques for Ligand-Receptor Complex Analysis (e.g., X-ray Crystallography of mifepristone/OP-3633)

The development of this compound was a prime example of structure-based drug design. nih.gov This approach relies on understanding the three-dimensional structure of the target protein and how ligands bind to it. While a specific crystal structure of this compound complexed with the GR ligand-binding domain (LBD) is not publicly available, the design process was heavily informed by the known structures of mifepristone and other steroids bound to nuclear hormone receptors. nih.govnih.govplos.org

Researchers utilized X-ray crystallography data from related ligand-receptor complexes to build computational models. oricpharma.comnih.gov These models revealed key interactions within the ligand-binding pocket of the GR, PR, and AR. The structure-based modification of mifepristone led to the key insight that adding a methyl group at the C10 position of the steroid core would create a steric clash in the PR and AR binding pockets but would be accommodated by the GR pocket. nih.govresearchgate.net This specific, structurally guided modification was instrumental in engineering the enhanced selectivity profile of this compound. nih.govoricpharma.com The use of structural overlays, comparing the modeled conformation of this compound within the GR binding site to that of mifepristone, would have been a critical tool in validating this design hypothesis before synthesis. oricpharma.com

Future Research Directions and Research Tool Utility of Op 3633

Comprehensive Mapping of OP-3633 Interactome within GR-Positive Cells

Understanding the protein-protein interactions involving GR within cells is crucial for fully elucidating its signaling pathways and identifying potential targets for intervention. Given that nuclear receptors like GR can interact with various cofactors and even form multimeric structures, mapping the GR interactome in the presence of an antagonist like this compound can provide insights into how antagonism alters these interactions nih.gov. Research utilizing this compound could focus on:

Identifying specific proteins or protein complexes that interact with GR when bound by this compound, potentially revealing novel downstream effectors or regulatory pathways influenced by GR antagonism.

Comparing the GR interactome in the presence of agonists (like cortisol or dexamethasone) versus this compound to understand the structural and functional consequences of antagonism on GR complex formation and localization.

Investigating how this compound affects the interaction of GR with DNA, specifically at glucocorticoid response elements (GREs) and other transcription factor binding sites, to detail the mechanisms of transcriptional inhibition oricpharma.combioscientifica.com.

Advanced proteomic techniques, such as co-immunoprecipitation followed by mass spectrometry, could be employed in GR-positive cell lines treated with this compound to comprehensively map its interactome.

Investigation of Resistance Mechanisms to GR Antagonism

While GR antagonism holds promise for overcoming certain forms of therapy resistance, the potential for resistance mechanisms to emerge against GR antagonists themselves warrants investigation. This compound can serve as a tool to:

Identify cellular adaptations or alternative signaling pathways that are upregulated or activated in response to chronic GR antagonism by this compound.

Explore genetic or epigenetic alterations that may contribute to reduced sensitivity or outright resistance to this compound in GR-positive cancer cells or other relevant models.

Develop in vitro models of acquired resistance to this compound to study the underlying molecular mechanisms.

Such studies are critical for anticipating potential clinical challenges and developing strategies to circumvent resistance to GR-targeted therapies.

Development of Novel Research Tools and Probes based on this compound Structure

The chemical structure of this compound, derived from modifications of mifepristone (B1683876), provides a template for the development of novel research tools nih.govoricpharma.com. Future research could leverage the structural features of this compound to design:

Fluorescently labeled probes based on this compound for live-cell imaging of GR localization, dynamics, and interaction with cellular structures in the presence or absence of ligands.

Biotinylated or other affinity-tagged variants of this compound for pull-down assays to isolate GR and its interacting partners, aiding in interactome mapping asm.orgfrontiersin.org.

Click chemistry-compatible versions of this compound to enable covalent labeling of GR and its binding partners in situ, providing a robust method for studying transient interactions medchemexpress.com.

These tools would significantly enhance the ability to study GR signaling and antagonism with greater spatial and temporal resolution.

Elucidation of Tissue-Specific Effects of GR Antagonism

The glucocorticoid receptor is expressed across a variety of tissues, and its signaling can have tissue-specific outcomes oricpharma.comresearchgate.netchemsrc.com. Research using this compound can help to:

Investigate the differential effects of GR antagonism by this compound in various GR-positive tissues or cell types, both in vitro and in preclinical models.

Determine how tissue-specific expression of GR cofactors or interacting proteins influences the response to this compound.

Utilize this compound in tissue-specific GR knockout or knock-in models to dissect the precise contributions of GR signaling to physiological or pathological processes in different organs.

Understanding these tissue-specific effects is vital for predicting the potential impact of GR antagonism in different biological contexts and for developing targeted therapeutic strategies.

Potential for Combination Studies with Other Targeted Therapies in Preclinical Settings

Given the role of GR signaling in mediating resistance to various cancer therapies, this compound is a valuable tool for preclinical combination studies nih.govoricpharma.combioscientifica.com. Research in this area could focus on:

Evaluating the efficacy of this compound in combination with standard-of-care chemotherapies (e.g., docetaxel (B913) or paclitaxel) in preclinical models of GR-positive cancers, such as triple-negative breast cancer and prostate cancer, where GR has been implicated in resistance nih.govoricpharma.combioscientifica.comresearchgate.net.

Exploring combinations of this compound with other targeted therapies, such as AR-targeted agents, in relevant cancer models to assess synergistic effects and overcome resistance mechanisms bioscientifica.commdpi.com.

Investigating the molecular mechanisms by which this compound enhances the efficacy of other therapies, potentially by downregulating anti-apoptotic proteins or interfering with pro-survival pathways bioscientifica.com.

Preclinical data suggest that GR antagonists can resensitize resistant cells to chemotherapy, highlighting the potential of such combinations bioscientifica.com.

Contribution of this compound to Understanding GR Signaling in Health and Disease

Beyond its potential therapeutic implications, this compound serves as a fundamental research tool to deepen our understanding of GR signaling. Research utilizing this compound can contribute to:

Elucidating the complex regulatory networks controlled by GR in various physiological processes, including metabolism, immune response, and cell growth oricpharma.comchemsrc.commedchemexpress.com.

Investigating the role of dysregulated GR signaling in the pathogenesis of various diseases, such as metabolic disorders, inflammatory conditions, and cancer oricpharma.comchemsrc.commedchemexpress.com.

Providing a selective pharmacological tool to probe GR function in experimental models, complementing genetic approaches.

By selectively antagonizing GR, this compound allows researchers to isolate the effects of GR activation from those mediated by other nuclear receptors, contributing to a more precise understanding of GR's specific roles nih.govoricpharma.com.

Q & A

Q. What is the primary mechanism of action of OP-3633, and how does its selectivity profile influence experimental design?

this compound is a steroidal glucocorticoid receptor (GR) antagonist with an IC50 of 29 nM, demonstrating high selectivity for GR over progesterone receptor (PR) and androgen receptor (AR) . When designing experiments, researchers must account for its off-target effects (e.g., low PR agonism and AR antagonism) by including controls such as GR-specific agonists/antagonists and assays to quantify cross-reactivity (e.g., competitive binding assays). Dose-response curves should be validated across multiple cell lines to confirm selectivity .

Q. What are the standard in vitro models for evaluating this compound’s GR antagonism?

Common models include GR-transfected HEK293 cells, primary adipocyte cultures, or glucocorticoid-sensitive cancer cell lines (e.g., A549). Key methodological considerations include:

  • Baseline GR activity measurement : Pre-treatment with dexamethasone to induce GR signaling.
  • Inhibition assessment : Co-treatment with this compound and quantification of GR-driven reporters (e.g., luciferase) or downstream biomarkers (e.g., FKBP5 mRNA) .
  • Data normalization : Use of reference antagonists (e.g., mifepristone) to validate assay sensitivity .

How should researchers formulate hypothesis-driven questions for this compound studies?

Apply the PICOT framework:

  • Population : Define the biological system (e.g., GR-expressing cancer cells).
  • Intervention : this compound treatment variables (dose, duration).
  • Comparison : Controls (vehicle, GR agonists).
  • Outcome : Quantifiable endpoints (e.g., apoptosis rate, gene expression).
  • Time frame : Temporal resolution of effects (e.g., acute vs. chronic exposure) .

Advanced Research Questions

Q. How can researchers optimize this compound’s selectivity to minimize off-target effects on PR and AR?

  • Structural modification : Use computational docking studies to identify steric clashes or hydrogen bonding patterns in GR vs. PR/AR binding pockets .
  • Functional assays : Test this compound analogs in PR/AR reporter systems (e.g., PR-driven breast cancer models).
  • Transcriptomic profiling : RNA-seq to identify non-GR pathways affected by this compound, followed by CRISPR screens to validate specificity .

Q. What experimental strategies address contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., cell type, glucocorticoid concentration). To resolve this:

  • Standardize protocols : Use identical cell lines, serum-free conditions, and GR-specific ligands.
  • Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects meta-regression) to account for variability .
  • Replicate key studies : Collaborative inter-laboratory validation to confirm reproducibility .

Q. What are critical considerations for in vivo experimental design when studying this compound in GR-related pathologies?

  • Dosage optimization : Conduct pharmacokinetic studies to determine tissue-specific bioavailability and half-life.
  • Outcome measures : Use non-invasive biomarkers (e.g., serum corticosterone levels, MRI for tissue inflammation).
  • Control groups : Include GR knockout models or co-treatment with GR agonists to isolate this compound-specific effects .

Q. How should researchers integrate multi-omics data to elucidate this compound’s downstream signaling pathways?

  • Transcriptomics : RNA-seq to identify GR-regulated genes altered by this compound.
  • Proteomics : SILAC-based quantification of GR-interacting proteins post-treatment.
  • Epigenetics : ChIP-seq for GR chromatin binding sites.
  • Data integration : Use pathway enrichment tools (e.g., DAVID, GSEA) to map cross-omics interactions .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC50/IC50.
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates.
  • Error propagation : Use bootstrap resampling to estimate confidence intervals for potency metrics .

Q. How can systematic literature reviews enhance this compound research rigor?

Follow PRISMA guidelines:

  • Search strategy : Use databases (PubMed, Scopus) with keywords: “this compound,” “GR antagonist,” “steroidal inhibitors.”
  • Inclusion criteria : Prioritize studies with mechanistic depth (e.g., structural data, in vivo validation).
  • Bias assessment : Apply tools like ROBINS-I to evaluate confounding factors in animal studies .

Q. What ethical frameworks apply to preclinical studies involving this compound?

  • Animal welfare : Adhere to ARRIVE guidelines for humane endpoints and sample size justification.
  • Data transparency : Publish negative results to avoid publication bias.
  • Conflict of interest : Disclose funding sources (e.g., pharmaceutical partnerships) in manuscripts .

Tables for Quick Reference

Table 1: Key Biochemical Properties of this compound

PropertyValue/DescriptionSource
TargetGlucocorticoid Receptor (GR)
IC50 (GR antagonism)29 nM
SelectivityLow PR/AR cross-reactivity
Purity>98%

Table 2: Common Pitfalls in this compound Experimental Design

PitfallMitigation Strategy
Off-target effectsInclude PR/AR-specific controls
Variable IC50 valuesStandardize cell lines/assays
Poor in vivo uptakeOptimize formulation (e.g., PEGylation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OP-3633
Reactant of Route 2
Reactant of Route 2
OP-3633

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.